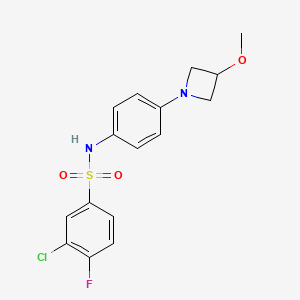

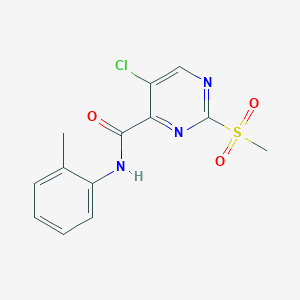

![molecular formula C27H31N3O5S2 B2960388 ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-71-6](/img/structure/B2960388.png)

ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including an allyl group, a sulfonyl group, a benzoyl group, and a thiazole group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through processes like alkylation, condensation reactions, or cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The presence of the double bond in the thiazole ring and the allyl group could potentially lead to interesting conjugated systems and resonance structures .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the allyl group could participate in reactions like allylic substitutions or additions. The sulfonyl group could act as a leaving group in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Mechanistic Studies on Related Compounds

A study by Yamamoto et al. (1989) on the reaction of 3-aryl-5-benzoyl-2-imino-2,3-dihydro-1,3,4-thiadiazoles with activated acetylenes highlights the complex interplay between different types of addition reactions, offering insights into the mechanistic pathways that could be relevant for understanding the reactivity of similar complex molecules. These findings underscore the nuanced balance of electron-withdrawing abilities and solvent polarity affecting reaction outcomes, potentially relevant for designing new compounds with targeted properties (Yamamoto et al., 1989).

Novel Conformational Restriction Units in Drug Design

Research by Hayashi et al. (1998) introduces ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate as a potent fibrinogen receptor antagonist. The compound's design incorporates a trisubstituted beta-amino acid residue, showcasing an innovative approach to conformational restriction in peptidomimetics. This concept could be applied to the synthesis and design of new therapeutic agents with improved pharmacological profiles (Hayashi et al., 1998).

Synthetic Methodologies and Derivatives

Mohamed (2014) outlines the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating a versatile approach to creating a range of compounds from a common precursor. This research contributes to the toolkit of synthetic chemists, offering pathways to new molecules with potential applications in medicinal chemistry and materials science (Mohamed, 2014).

Anticancer Activity of Heterocycles

A study by Abdel-Motaal et al. (2020) on the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors highlights the anticancer activity of these compounds against the colon HCT-116 human cancer cell line. This research underscores the potential of such compounds in the development of new anticancer therapies, pointing to the broader applicability of complex molecules like the one (Abdel-Motaal et al., 2020).

Wirkmechanismus

Target of action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals. Piperidine derivatives have been known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .

Mode of action

The sulfonyl group attached to the piperidine ring could potentially act as a hydrogen bond acceptor, enhancing the compound’s interaction with its biological targets. The benzoyl group might contribute to the lipophilicity of the compound, which could affect its binding affinity .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the presence of the ethyl ester could potentially enhance its oral bioavailability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5S2/c1-5-13-30-23-12-9-21(26(32)35-6-2)15-24(23)36-27(30)28-25(31)20-7-10-22(11-8-20)37(33,34)29-16-18(3)14-19(4)17-29/h5,7-12,15,18-19H,1,6,13-14,16-17H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCNJOFINOQENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

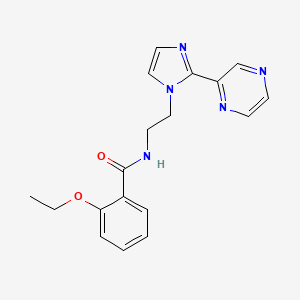

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

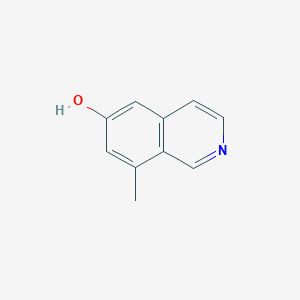

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)

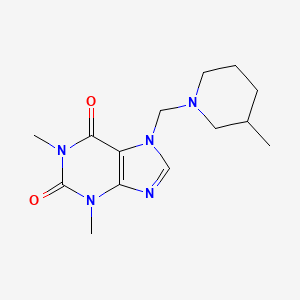

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)

![ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)

![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)

![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)